2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione is a synthetic organic compound belonging to the class of phthalimide derivatives. It contains a phthalimide group linked to a piperazine ring via an ethyl bridge. This compound is often used as a building block in the synthesis of more complex molecules with diverse biological activities, particularly for their potential use in treating neurodegenerative diseases and cancer. [, , , , , , ]
The synthesis of 2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves a multi-step process, primarily focusing on the reaction between piperazine and isoindole derivatives. One common method includes the following steps:
The synthesis may also involve variations such as using different isoindole derivatives or modifying reaction conditions to achieve specific functional groups.
The molecular structure of 2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione can be described as follows:
The three-dimensional conformation of this compound can influence its biological activity and interaction with target enzymes or receptors. Crystallographic studies have provided insights into its intermolecular interactions and stability .
2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione participates in various chemical reactions:
These reactions highlight the compound's versatility in synthetic applications and its potential for further functionalization.
The mechanism of action for 2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione primarily involves its role as an inhibitor of acetylcholinesterase (AChE).
The physical and chemical properties of 2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione include:
Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (FT-IR), and mass spectrometry (ESI-MS) are employed to confirm the structure and purity of synthesized compounds .
The applications of 2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione are diverse:
The structural optimization of phthalimide derivatives has progressed systematically toward enhancing target specificity and polypharmacology. 2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione (CAS 6820-93-5; C₁₄H₁₇N₃O₂, MW 259.30 g/mol) exemplifies this evolution, serving as a pivotal intermediate for advanced cholinesterase inhibitors [1] [4]. Molecular modeling reveals that the phthalimide ring effectively mimics the indanone fragment of donepezil, engaging the peripheral anionic site (PAS) of acetylcholinesterase (AChE) through π-π stacking with Trp279—a critical interaction for inhibiting β-amyloid aggregation potentiated by AChE [2] [5].
Recent derivatives demonstrate significant enhancements in potency and multi-target functionality. For instance, introducing a phenyl substituent at the piperazine 4-position yields compounds with IC₅₀ values as low as 1.12 μM against AChE and 21.24 μM against butyrylcholinesterase (BuChE), outperforming earlier analogs [2]. This structural refinement capitalizes on subpocket accessibility within the AChE gorge, where the phenyl group stabilizes the ligand-enzyme complex via hydrophobic contacts. Simultaneously, anti-inflammatory phthalimide derivatives bearing 4-arylpiperazine moieties exhibit cyclooxygenase-2 (COX-2) inhibition through interactions with key catalytic residues (Tyr385, Ser530) and the hydrophobic channel, achieving selectivity indices surpassing meloxicam in some analogs [3].
Table 1: Structural Modifications and Biological Activities of Key Phthalimide Derivatives
Core Structure | Substituent (R) | Primary Target | Key Activity | Reference |
---|---|---|---|---|
2-(2-(Piperazin-1-yl)ethyl) | H (Parent compound) | Structural scaffold | CAS 6820-93-5; Synthetic intermediate | [1][4] |
2-(2-(4-Arylpiperazin-1-yl)ethyl) | Phenyl | AChE | IC₅₀ = 1.12 μM | [2] |
2-(2-(4-Arylpiperazin-1-yl)ethyl) | Diphenylmethyl | BuChE | IC₅₀ = 21.24 μM | [2] |
N-(2-Hydroxypropyl)-4-arylpiperazine | 2-Methoxyphenyl | COX-2 | >50% inhibition at 10 μM; superior to meloxicam | [3][6] |
N-Benzylpiperidine-linked | Halogenated benzyl | AChE & Aβ aggregation | Dual inhibition; IC₅₀ (AChE) = 34 nM | [5] |
The ethyl-piperazine linker in 2-[2-(1-piperazinyl)ethyl]-isoindole-1,3-dione serves as a critical determinant of conformational flexibility, basicity, and binding kinetics. This moiety acts as a molecular spacer that optimally orients the phthalimide ring and piperazine substituents within target binding sites. Key functions include:
Table 2: Influence of Linker Configurations on Pharmacological Properties
Linker Type | Length (Atoms) | Example Compound | Target Affinity | BBB Permeability (PAMPA) |
---|---|---|---|---|
Ethylene-piperazine | 3 (N-C-C-N) | Parent compound (6820-93-5) | Moderate AChE inhibition | Moderate (CNS+) |
Propylene-piperazine | 4 (N-C-C-C-N) | N-Benzylpiperidine analog | IC₅₀ (AChE) = 87 nM | High |
Carbonyl-ethylpiperazine | 3 (N-C(=O)-C-N) | Arylpiperazine amide | Improved COX-2 selectivity | Low |
Ethylene-morpholine | 3 (O-C-C-N) | Morpholine derivative (F2) | Analgesic in neuropathic pain | High [6] |
The therapeutic strategy underpinning 2-[2-(1-piperazinyl)ethyl]-isoindole-1,3-dione derivatives emphasizes multi-target engagement to address the multifactorial pathogenesis of neurodegenerative and inflammatory disorders. This approach recognizes critical limitations of single-target agents:
Table 3: Multi-Target Activities of Advanced Phthalimide Derivatives
Compound Class | AChE/BuChE Inhibition | Aβ Anti-Aggregation | COX-2 Inhibition | Analgesic Efficacy (Model) |
---|---|---|---|---|
4-Phenylpiperazine-phthalimide | IC₅₀ (AChE) = 1.12 μM | Not tested | Moderate | Formalin phase II: 53% reduction (20 mg/kg) |
N-Benzylpiperidine-phthalimide | IC₅₀ (AChE) = 34 nM | >40% at 10 μM | Weak | Not tested |
Arylpiperazine-hydroxypropyl | Weak | Not tested | IC₅₀ < 5 μM | Neuropathic pain: 80% reversal (10 mg/kg) |
4-Benzhydrylpiperazine (F4) | Moderate | Not tested | Strong | Capsaicin test: 48% reduction (20 mg/kg) |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1